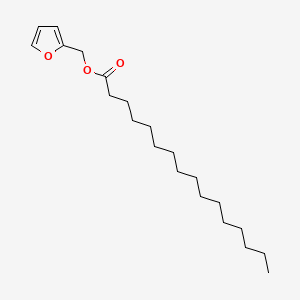

Furfuryl palmitate

Description

Properties

IUPAC Name |

furan-2-ylmethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21(22)24-19-20-16-15-18-23-20/h15-16,18H,2-14,17,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLQRHYFOLOLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241921 | |

| Record name | Furfuryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95668-36-3 | |

| Record name | Furfuryl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095668363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfuryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURFURYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N58X60SW4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Furfuryl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl palmitate is an ester recognized for its significant antioxidant properties, particularly its ability to quench singlet oxygen. This has led to its application in topical formulations for various skin disorders, including atopic and contact dermatitis.[1][2] Understanding its physicochemical properties is paramount for formulation development, stability testing, and assessing its bioavailability and mechanism of action. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the standard experimental methodologies for their determination, and illustrates its synthesis and primary mechanism of action.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data is compiled from established chemical databases and scientific literature. Many of these properties are estimated values derived from computational models, reflecting the specialized nature of the compound.

| Property | Value | Source(s) |

| IUPAC Name | furan-2-ylmethyl hexadecanoate | [3] |

| Synonyms | Hexadecanoic acid, 2-furanylmethyl ester; Palmitic acid furfuryl ester | [4][5] |

| CAS Number | 95668-36-3 | [3][4] |

| Molecular Formula | C₂₁H₃₆O₃ | [3][4][6][7] |

| Molecular Weight | 336.51 g/mol | [3][4] |

| Boiling Point | 411.38 °C (estimated at 760 mm Hg) | [4] |

| Flash Point | 172.40 °C (342.00 °F) TCC (estimated) | [4] |

| Water Solubility | 0.0005791 mg/L (estimated at 25 °C) | [4] |

| logP (o/w) | 8.235 (estimated) | [4] |

| Kovats Retention Index | 2382 (Semi-standard non-polar) | [3] |

| Topological Polar Surface Area | 39.4 Ų | [5] |

| Rotatable Bond Count | 17 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

Synthesis and Mechanism of Action

This compound is synthesized through the esterification of furfuryl alcohol with palmitic acid.[8][9] Its primary biological function is as a potent antioxidant.[10] The lipophilic nature of the palmitate chain enhances its penetration through the stratum corneum, allowing the furfuryl moiety to exert its protective effects within the skin.[2][8][9]

The key mechanism of action for this compound is its ability to quench singlet oxygen (¹O₂), a highly reactive oxygen species (ROS) implicated in cellular damage and skin aging.[1][2] The conjugated diene structure within the furan (B31954) ring of the molecule interacts with and neutralizes singlet oxygen, thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage.[8][9]

Standardized Experimental Protocols

While specific experimental data for this compound is limited in public literature, its physicochemical properties can be determined using standardized methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development) and ASTM International.

Partition Coefficient (n-octanol/water): OECD 107 & 123

The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity of a substance and its potential for membrane permeability. Given the high estimated logP of this compound (~8.2), the OECD Guideline 123 (Slow-Stirring Method) is more appropriate than the traditional shake-flask method (OECD 107), which is prone to error for highly hydrophobic substances (logP > 4).[7][10]

-

Principle: The slow-stirring method minimizes the formation of microdroplets of octanol (B41247) in the aqueous phase, which can lead to an overestimation of the substance's concentration in water.[7]

-

Apparatus: A thermostated reaction vessel with a stirrer, analytical equipment for concentration measurement (e.g., HPLC, GC).

-

Methodology:

-

The test substance is dissolved in n-octanol that has been pre-saturated with water.

-

This solution is added to a vessel containing water that has been pre-saturated with n-octanol.

-

The two-phase system is stirred slowly (to avoid emulsification) at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several days for highly hydrophobic compounds.[7]

-

Samples are taken from both the n-octanol and water phases. Centrifugation is used to ensure complete phase separation.

-

The concentration of the substance in each phase (Cₒ and Cw) is determined using a suitable analytical method.

-

The partition coefficient (Pow) is calculated as the ratio of the concentrations: Pow = Cₒ / Cw . The result is expressed as its base-10 logarithm (logP).

-

Water Solubility: OECD 105

This guideline describes two primary methods for determining water solubility: the Column Elution Method for substances with solubility < 10⁻² g/L and the Flask Method for those with solubility ≥ 10⁻² g/L.[8][11] Given the extremely low estimated solubility of this compound, the Column Elution Method is the most suitable.

-

Principle: Water is passed through a column packed with an inert support material that has been coated with an excess of the test substance. The flow rate is slow enough to ensure that the water becomes saturated. The concentration of the substance in the eluate corresponds to its water solubility.[2]

-

Apparatus: Temperature-controlled column, inert support material (e.g., glass beads, silica), pump for controlled water flow, analytical equipment (HPLC, GC-MS).

-

Methodology:

-

The support material is coated with the test substance, typically by dissolving the substance in a volatile solvent, mixing with the support, and evaporating the solvent.

-

The coated material is packed into a column and maintained at a constant temperature (e.g., 25°C).

-

Purified water is pumped through the column at a very low flow rate.

-

Fractions of the eluate are collected, and their concentration is measured.

-

A plateau in concentration across several fractions indicates that saturation has been achieved. This plateau concentration is the water solubility of the substance.[2]

-

Flash Point: ASTM D93

The flash point is a measure of the temperature at which a substance produces enough vapor to form an ignitable mixture with air. The Pensky-Martens Closed Cup Tester method (ASTM D93) is standard for liquids like esters with higher flash points.[3][4][6]

-

Principle: The sample is heated in a closed brass cup at a controlled rate while being stirred. An ignition source is periodically directed into the cup until a flash (a brief ignition of the vapor) is observed.[6]

-

Apparatus: Pensky-Martens closed-cup apparatus (manual or automated).

-

Methodology (Procedure A for homogeneous liquids):

-

The sample is placed into the test cup to the specified level.

-

The lid is secured, and heating and stirring are initiated at specified rates (e.g., temperature increase of 5-6°C/min).[4]

-

As the temperature approaches the expected flash point, the ignition source is applied at regular temperature intervals.

-

The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors to flash.[3]

-

Boiling Point Determination

While often determined by distillation, a simpler and more material-efficient method for a pure substance is the Thiele Tube Method .[12]

-

Principle: A small sample is heated alongside an inverted capillary tube. Air trapped in the capillary expands upon heating and exits as a stream of bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. As the apparatus cools slightly, the pressure inside the capillary drops, and the liquid is drawn into it. The temperature at which the liquid enters the capillary is the boiling point.[12]

-

Apparatus: Thiele tube, heating oil, thermometer, small test tube, capillary tube.

-

Methodology:

-

A few drops of the sample are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling oil.

-

The oil is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded the moment the bubbling stops and the liquid begins to enter the capillary tube.[12]

-

Kovats Retention Index

The Kovats Retention Index (RI) is used in gas chromatography to convert retention times into system-independent values, aiding in compound identification.[13]

-

Principle: The retention time of the analyte is compared to the retention times of a series of n-alkanes (hydrocarbons of known chain length) that elute before and after the analyte.[14]

-

Apparatus: Gas chromatograph (GC) with a suitable column (e.g., non-polar).

-

Methodology:

-

The sample (this compound) is analyzed by GC under specific conditions (either isothermal or temperature-programmed). The retention time (tᵣᵢ) is recorded.

-

A mixture of n-alkanes (e.g., C₈ to C₃₀) is injected and analyzed under the exact same chromatographic conditions.

-

The retention times of the n-alkane that elutes just before (tᵣₙ) and just after (tᵣₙ₊₁) the analyte are identified. Let 'n' and 'n+1' be the carbon numbers of these two alkanes.

-

For isothermal analysis, the Kovats index (I) is calculated using the logarithmic formula: I = 100 [n + (log(tᵣᵢ) - log(tᵣₙ)) / (log(tᵣₙ₊₁) - log(tᵣₙ))] [15]

-

References

- 1. store.astm.org [store.astm.org]

- 2. filab.fr [filab.fr]

- 3. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 4. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 5. oecd.org [oecd.org]

- 6. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 7. acri.gov.tw [acri.gov.tw]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. oecd.org [oecd.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Kovats retention index - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Gas Chromatographic Retention Data [webbook.nist.gov]

Furfuryl Palmitate: A Technical Guide to its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a pivotal factor in the pathogenesis of numerous inflammatory skin disorders and cutaneous aging. The accumulation of reactive oxygen species (ROS) can overwhelm endogenous antioxidant defenses, leading to cellular damage and the activation of pro-inflammatory signaling cascades. Furfuryl palmitate, the ester of furfuryl alcohol and palmitic acid, has emerged as a potent topical antioxidant. Its lipophilic nature, conferred by the palmitate moiety, enhances skin penetration, delivering the reactive furfuryl group to key sites of oxidative stress.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound as an antioxidant, focusing on its highly efficient singlet oxygen quenching capabilities. It synthesizes available data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to support further research and development in dermatology.

Core Antioxidant Mechanism: Singlet Oxygen Quenching

The primary and most well-documented antioxidant action of this compound is its remarkable efficacy in neutralizing singlet oxygen (¹O₂).[1][4][5] Singlet oxygen is a high-energy, non-radical ROS that is a significant contributor to skin damage, particularly photo-aging, and plays a role in the pathology of inflammatory conditions like atopic and contact dermatitis.[1][3][6]

The mechanism is centered on the furan (B31954) ring of the furfuryl group. This ring contains a conjugated diene system that acts as a powerful quencher for ¹O₂. The interaction is believed to occur via a [4+2] cycloaddition, specifically a Diels-Alder type reaction.[1][2][7] In this reaction, the furfuryl moiety chemically traps the singlet oxygen, converting it into a stable, non-reactive endoperoxide. This process effectively removes the highly reactive ¹O₂ from the cellular environment, preventing it from damaging lipids, proteins, and nucleic acids.[8]

While direct quantitative data for this compound is not extensively published, the reactivity of its active furfuryl group can be understood from studies on its parent molecule, furfuryl alcohol (FFA).

Quantitative Data: Reactivity with Singlet Oxygen

The antioxidant efficacy of the furfuryl moiety is quantified by its reaction rate constant with singlet oxygen. Data from studies on furfuryl alcohol provide a strong proxy for the chemical reactivity of the active part of the this compound molecule.

| Compound | Rate Constant (krxn) with ¹O₂ (in aqueous solution) | Reference |

| Furfuryl Alcohol | 1.00 x 10⁸ M⁻¹ s⁻¹ | [9] |

Table 1: Reaction Rate Constant of Furfuryl Alcohol with Singlet Oxygen. This table presents the quantitative measure of the reactivity of the furfuryl moiety with singlet oxygen, a key indicator of its antioxidant potential.

Visualization of the Core Mechanism

The Diels-Alder reaction between the furan ring of this compound and singlet oxygen can be visualized as follows:

Caption: Diels-Alder reaction of this compound with Singlet Oxygen.

Indirect Effects on Pro-Inflammatory Signaling Pathways

Oxidative stress is a known activator of multiple pro-inflammatory signaling pathways that are central to skin inflammation. By efficiently neutralizing ROS, particularly singlet oxygen, this compound can indirectly suppress the activation of these cascades. The accumulation of ROS can lead to the activation of transcription factors such as NF-κB and activator protein-1 (AP-1), which in turn upregulate the expression of inflammatory cytokines, chemokines, and adhesion molecules.[5][10]

Therefore, the mechanism of action of this compound extends beyond simple ROS quenching to include the downstream prevention of inflammatory responses.

Visualization of a Potential Signaling Pathway Interruption

The following diagram illustrates the theoretical interruption of an oxidative stress-induced inflammatory pathway by this compound.

Caption: Interruption of NF-κB signaling by this compound.

Broader Antioxidant Potential: A Research Perspective

While singlet oxygen quenching is the established primary mechanism, the efficacy of this compound against other ROS (e.g., superoxide, hydroxyl radicals) has not been detailed in the available literature. Standard in vitro antioxidant assays are essential to fully characterize its antioxidant profile.

In Vitro Antioxidant Activity Profile

The following table summarizes the status of research on this compound's activity in common antioxidant assays. This highlights a significant opportunity for further research to broaden our understanding of its antioxidant capacity.

| Assay | Principle | This compound IC₅₀ | Status |

| DPPH Radical Scavenging | Measures scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Data not available in cited literature | Research Opportunity |

| ABTS Radical Scavenging | Measures scavenging of the ABTS radical cation (ABTS•⁺). | Data not available in cited literature | Research Opportunity |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Data not available in cited literature | Research Opportunity |

| Cellular Antioxidant Activity (CAA) | Measures antioxidant activity within a cell-based model, accounting for bioavailability. | Data not available in cited literature | Research Opportunity |

Table 2: Summary of this compound's Activity in Standard Antioxidant Assays. This table underscores the need for further quantitative studies to fully characterize the antioxidant profile of this compound.

Detailed Experimental Protocols

To facilitate further research, the following sections provide detailed methodologies for key experiments to quantify the antioxidant action of this compound.

Protocol: Singlet Oxygen Quenching Assay

This protocol is based on the principles used to determine the reaction rate of furfuryl alcohol with singlet oxygen, which can be adapted for this compound. The method involves generating ¹O₂ and measuring the decay of a chemical probe in the presence and absence of the antioxidant.

-

Objective: To determine the second-order rate constant for the reaction of this compound with singlet oxygen.

-

Materials:

-

This compound

-

Singlet oxygen sensitizer (B1316253) (e.g., Rose Bengal, Methylene Blue)

-

Singlet oxygen probe/trap (e.g., 9,10-Anthracenediyl-bis(methylene)dimalonic acid - ABDA; or direct measurement of this compound depletion)

-

Solvent system appropriate for this compound (e.g., ethanol, methanol (B129727), or a micellar solution)

-

High-Intensity Light Source (filtered to excite the sensitizer)

-

UV-Vis Spectrophotometer or HPLC system

-

-

Procedure:

-

Prepare a stock solution of the sensitizer in the chosen solvent.

-

Prepare a stock solution of the probe (e.g., ABDA) and various concentrations of this compound.

-

In a quartz cuvette, mix the sensitizer, the probe, and a specific concentration of this compound. A control sample contains no this compound.

-

Expose the cuvette to the light source to initiate singlet oxygen generation.

-

At defined time intervals, measure the absorbance of the probe at its λmax (for ABDA, this would be monitoring its bleaching). Alternatively, use HPLC to measure the concentration of remaining this compound.

-

The rate of probe decay (or this compound decay) is proportional to the singlet oxygen concentration. The protective effect of this compound allows for the calculation of the quenching rate constant (kq).

-

-

Data Analysis: The quenching rate constant is determined using Stern-Volmer kinetics or by competitive reaction kinetics, comparing the decay rate of the probe with and without the quencher (this compound).

Protocol: DPPH Radical Scavenging Assay

-

Objective: To determine the IC₅₀ value of this compound for scavenging the DPPH radical.

-

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically ~0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

Add a fixed volume of the DPPH solution to each dilution of this compound.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at the λmax of DPPH (approx. 517 nm).

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

-

The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Visualization of Experimental Workflow

Caption: General workflow for in vitro antioxidant assays (e.g., DPPH).

Conclusion and Future Directions

This compound's mechanism of action as an antioxidant is primarily and potently driven by its ability to quench singlet oxygen via a Diels-Alder type reaction involving its furan moiety. The palmitate ester enhances its utility in topical applications by improving skin penetration. While this core mechanism is well-supported by data from its parent compound, furfuryl alcohol, a significant opportunity exists for further research. A comprehensive characterization of its antioxidant profile through standardized assays (DPPH, ABTS, FRAP, CAA) is necessary to fully understand its capacity to neutralize a broader range of reactive oxygen species. Furthermore, studies elucidating its direct or indirect effects on cellular signaling pathways in skin cells would provide a more complete picture of its therapeutic potential in managing inflammatory skin diseases. This guide provides the foundational knowledge and methodological framework to support these future investigations.

References

- 1. Beneficial Effects of Antioxidant this compound in Non-pharmacologic Treatments (Prescription Emollient Devices, PEDs) for Atopic Dermatitis and Related Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beneficial Effects of Antioxidant this compound in Non-pharmacologic Treatments (Prescription Emollient Devices, PEDs) for Atopic Dermatitis and Related Skin Disorders | springermedizin.de [springermedizin.de]

- 4. researchgate.net [researchgate.net]

- 5. [Experimental survey of a new topical anti-oxidant based on this compound in the treatment of child's and baby's dermatitis with eczema: results from a multicenter clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Oxidative stress as a treatment target in atopic dermatitis: The role of this compound in mild-to-moderate atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aqueous singlet oxygen reaction kinetics of furfuryl alcohol: effect of temperature, pH, and salt content - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Synthesis of Furfuryl palmitate from furfuryl alcohol and palmitic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of furfuryl palmitate, an ester with significant antioxidant properties and applications in dermatology.[1] The document details two primary synthetic routes: a classical chemical approach via acid chloride and a greener, enzymatic pathway utilizing lipases. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, comparative data, and workflow visualizations to facilitate the laboratory-scale production of this compound.

Introduction

This compound is the ester formed from the reaction of furfuryl alcohol and palmitic acid.[1] Its notable characteristic is its potent singlet oxygen quenching ability, which makes it a valuable antioxidant in dermatological and cosmetic formulations.[1] Esterification of the furfuryl group with palmitic acid enhances the molecule's lipophilicity, thereby improving its penetration into the skin.[1] This guide explores the chemical and enzymatic methodologies for synthesizing this compound, providing detailed protocols and quantitative data to aid in the selection and implementation of the most suitable synthetic strategy.

Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented: direct chemical synthesis using an activated carboxylic acid derivative and an enzyme-catalyzed esterification.

Chemical Synthesis: Acylation with Palmitoyl (B13399708) Chloride

This method involves the reaction of furfuryl alcohol with palmitoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This approach is rapid and generally high-yielding.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a more environmentally friendly alternative to classical chemical methods. It operates under milder reaction conditions, reducing the likelihood of side reactions and thermal degradation. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are effective catalysts for the esterification of furfuryl alcohol with palmitic acid.

Experimental Protocols

Detailed Protocol for Chemical Synthesis

A detailed experimental protocol for the chemical synthesis of this compound is provided based on a patented method.[2]

Materials:

-

Furfuryl alcohol

-

Palmitoyl chloride

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

10% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a reaction vessel, dissolve 49 g (0.5 mol) of furfuryl alcohol and 55.55 g (0.55 mol) of triethylamine in 500 ml of dichloromethane under a nitrogen atmosphere.

-

Slowly add 137.5 g (0.5 mol) of palmitoyl chloride to the solution while maintaining the temperature at 20°C for 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 20 minutes.

-

Quench the reaction by adding 500 ml of deionized water and stir for 10 minutes.

-

Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 300 ml).

-

Combine the organic phases and wash sequentially with 200 ml of 10% HCl, 500 ml of deionized water, 300 ml of saturated NaHCO₃ solution, and 300 ml of saturated NaCl solution.

-

Dry the organic phase over magnesium sulfate and concentrate under reduced pressure to yield a whitish solid.

-

Recrystallize the crude product from ethanol under a nitrogen atmosphere to obtain this compound as an off-white powder.

Proposed Protocol for Enzymatic Synthesis

Based on literature for similar enzymatic esterifications, a proposed protocol for the synthesis of this compound is outlined below.

Materials:

-

Furfuryl alcohol

-

Palmitic acid

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., toluene, hexane, or solvent-free)

-

Molecular sieves (optional, for water removal)

Procedure:

-

In a reaction vessel, combine furfuryl alcohol and palmitic acid, typically in an equimolar ratio (e.g., 1:1).

-

Add the immobilized lipase, typically 5-10% by weight of the total substrates.

-

If using a solvent, add the desired volume (e.g., to achieve a substrate concentration of 0.5-1 M). For a solvent-free system, proceed without solvent.

-

If desired, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards ester formation.

-

Incubate the reaction mixture at a controlled temperature, typically between 40°C and 60°C, with constant stirring.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter off the immobilized enzyme for potential reuse.

-

Purify the product by removing the solvent (if applicable) under reduced pressure and then by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound via the described methods.

Table 1: Chemical Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | Furfuryl alcohol, Palmitoyl chloride | [2] |

| Stoichiometry (Alcohol:Acid Chloride) | 1:1 | [2] |

| Base | Triethylamine (1.1 eq) | [2] |

| Solvent | Dichloromethane | [2] |

| Temperature | 20°C (addition), Reflux (reaction) | [2] |

| Reaction Time | 50 minutes | [2] |

| Yield | ~70-80% (estimated from patent) | [2] |

| Melting Point | 31-33°C | [2] |

Table 2: Proposed Enzymatic Synthesis of this compound

| Parameter | Proposed Value/Condition | Reference (Analogous Reactions) |

| Reactants | Furfuryl alcohol, Palmitic acid | [3] |

| Enzyme | Immobilized Candida antarctica lipase B | [3] |

| Enzyme Loading | 5-10% (w/w of substrates) | [3] |

| Stoichiometry (Alcohol:Acid) | 1:1 | [3] |

| Solvent | Toluene, Hexane, or Solvent-free | [3][4] |

| Temperature | 40-60°C | |

| Reaction Time | 6-24 hours | [3] |

| Expected Conversion | >90% | [3] |

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis Workflow

Caption: Proposed workflow for the enzymatic synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound, detailing both a robust chemical method and a green enzymatic alternative. The provided experimental protocols, quantitative data, and visual workflows are intended to serve as a valuable resource for researchers and professionals in the field, enabling the efficient and informed synthesis of this important antioxidant compound for dermatological and other applications. The choice between the two methods will depend on the specific requirements of the user, balancing factors such as yield, reaction time, cost, and environmental impact.

References

- 1. Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases | MDPI [mdpi.com]

- 2. Lipase-Catalyzed Solvent-Free Esterification of Furan Containing Components | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Spectroscopic Characterization of Furfuryl Palmitate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl palmitate, the ester of furfuryl alcohol and palmitic acid, is a molecule of interest in various fields, including cosmetics and drug development, due to its antioxidant properties. A thorough understanding of its chemical structure is paramount for its application and quality control. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound (furan-2-ylmethyl hexadecanoate), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document presents predicted and literature-derived data, outlines detailed experimental protocols for obtaining such data, and offers an interpretation of the spectral features.

Chemical Structure

IUPAC Name: furan-2-ylmethyl hexadecanoate (B85987) Molecular Formula: C₂₁H₃₆O₃ Molecular Weight: 336.5 g/mol

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. The NMR and IR data are predicted based on the known spectral features of its constituent moieties (the furfuryl group and the palmitate chain) and related ester compounds. The mass spectrometry data is based on general fragmentation patterns of fatty acid esters and publicly available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.40 | dd | 1H | H-5 (furan) |

| ~6.40 | dd | 1H | H-3 (furan) |

| ~6.35 | dd | 1H | H-4 (furan) |

| ~5.10 | s | 2H | -O-CH₂- (ester) |

| ~2.30 | t | 2H | -CH₂-C=O (palmitate) |

| ~1.65 | m | 2H | -CH₂-CH₂-C=O (palmitate) |

| ~1.25 | m | 24H | -(CH₂)₁₂- (palmitate) |

| ~0.88 | t | 3H | -CH₃ (palmitate) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C=O (ester) |

| ~148.0 | C-2 (furan, substituted) |

| ~143.0 | C-5 (furan) |

| ~110.5 | C-3 (furan) |

| ~110.0 | C-4 (furan) |

| ~58.0 | -O-CH₂- (ester) |

| ~34.0 | -CH₂-C=O (palmitate) |

| ~32.0 | -(CH₂)₁₃-CH₃ (palmitate) |

| ~29.0-29.7 | -(CH₂)₁₀- (palmitate) |

| ~25.0 | -CH₂-CH₂-C=O (palmitate) |

| ~22.7 | -CH₂-CH₃ (palmitate) |

| ~14.1 | -CH₃ (palmitate) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch (furan) |

| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1590, ~1505 | Medium-Weak | C=C stretch (furan ring) |

| ~1465 | Medium | C-H bend (aliphatic) |

| ~1250-1100 | Strong | C-O stretch (ester) |

| ~740 | Strong | =C-H out-of-plane bend (furan) |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound in GC-MS (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 336 | Low | [M]⁺ (Molecular ion) |

| 257 | Medium | [M - C₅H₅O]⁺ |

| 98 | High | [C₅H₅O-CH₂]⁺ |

| 81 | Very High | [C₅H₅O]⁺ (Furfuryl cation) |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 3-4 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Acquisition time: 1-2 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound (a few milligrams) in a volatile solvent like dichloromethane (B109758) or acetone.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Procedure: Record a background spectrum of the clean, empty sample compartment. Then, place the salt plate with the sample film in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as hexane (B92381) or ethyl acetate.

-

-

GC-MS Analysis:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min. Hold at the final temperature for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Interpretation of Spectra

-

¹H NMR: The spectrum is expected to show characteristic signals for the furan (B31954) ring protons in the aromatic region (downfield, ~6.3-7.4 ppm). The methylene (B1212753) protons of the furfuryl group adjacent to the ester oxygen will appear as a singlet around 5.1 ppm. The aliphatic chain of the palmitate moiety will show a triplet for the terminal methyl group at ~0.88 ppm, a large multiplet for the bulk of the methylene groups around 1.25 ppm, and distinct multiplets for the methylene groups alpha and beta to the carbonyl group at ~2.30 and ~1.65 ppm, respectively.

-

¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal at ~173.5 ppm. The furan ring carbons will appear in the aromatic region (~110-148 ppm). The methylene carbon of the furfuryl group will be around 58 ppm. The long aliphatic chain of the palmitate will show a series of signals in the upfield region (~14-34 ppm).

-

IR: A strong absorption band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl (C=O) stretch. The C-H stretching vibrations of the aliphatic chain will be prominent just below 3000 cm⁻¹, while the C-H stretches of the furan ring will appear just above 3000 cm⁻¹. The strong and broad band in the 1250-1100 cm⁻¹ region is characteristic of the C-O stretching of the ester group. The presence of the furan ring is further confirmed by C=C stretching bands around 1590-1505 cm⁻¹ and a strong out-of-plane bending vibration around 740 cm⁻¹.

-

MS: Under electron ionization, this compound is expected to show a weak molecular ion peak at m/z 336. The most prominent peak in the spectrum is likely to be the furfuryl cation at m/z 81, formed by the cleavage of the ester bond. Another significant fragment at m/z 98 corresponds to the methylene furan cation. The fragmentation of the palmitate chain will produce a series of characteristic aliphatic fragments.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

A Technical Guide to the Solubility of Furfuryl Palmitate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of furfuryl palmitate, an ester with significant antioxidant properties relevant to dermatological and cosmetic formulations.[1][2][3][4] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination. This includes a qualitative assessment of its likely solubility in various common organic solvents based on its chemical structure and data from related long-chain fatty acid esters. Furthermore, detailed experimental protocols for quantitative solubility determination are presented to enable researchers to generate precise and reliable data. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of formulations containing this compound.

Introduction to this compound

This compound (C₂₁H₃₆O₃) is the ester formed from the reaction of furfuryl alcohol and palmitic acid.[1][2][3] Its molecular structure, featuring a polar furan (B31954) ring and a long nonpolar fatty acid chain, imparts it with unique physicochemical properties, including significant antioxidant capabilities.[1][2][3][4] Esterification of the furfuryl group with palmitate enhances its penetration into biological membranes, facilitating skin absorption.[1][3] Understanding its solubility in a range of organic solvents is critical for the development of stable and efficacious topical formulations, for optimizing purification processes, and for ensuring compatibility with other active pharmaceutical ingredients (APIs) and excipients.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | furan-2-ylmethyl hexadecanoate | PubChem |

| Molecular Formula | C₂₁H₃₆O₃ | PubChem[5] |

| Molecular Weight | 336.5 g/mol | PubChem[5] |

| Appearance | Off-white powder/beige fatty solid | Google Patents[6] |

| Melting Point | 31-33°C | Google Patents[6] |

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and data from structurally similar long-chain fatty acid esters, a qualitative solubility profile for this compound can be inferred. The long C16 alkyl chain of the palmitate moiety dominates the molecule's character, suggesting it will behave similarly to other lipids.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): this compound is expected to exhibit high solubility in nonpolar solvents. The van der Waals interactions between the long hydrocarbon chain of the ester and the nonpolar solvent molecules will be the primary driving force for dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): Good to moderate solubility is anticipated in these solvents. While the ester group and the furan ring can engage in dipole-dipole interactions, the large nonpolar chain will still play a significant role.

-

Polar Protic Solvents (e.g., Ethanol (B145695), Methanol, Isopropanol): Limited to moderate solubility is expected. A patent describing the recrystallization of this compound from ethanol suggests some degree of solubility.[6] However, the energy required to disrupt the hydrogen bonding network of the alcohol for the large, predominantly nonpolar solute to dissolve may limit its solubility.

-

Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide (DMSO)): Very low to negligible solubility is predicted. The hydrophobic nature of the long alkyl chain will strongly disfavor interaction with highly polar and hydrogen-bonding solvents like water.

Quantitative Solubility Determination: Experimental Protocol

The following is a detailed experimental protocol for the quantitative determination of this compound solubility in various organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Experimental workflow for the determination of this compound solubility.

Detailed Steps

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to ensure a clear separation of the supernatant from the undissolved solid.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated and calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

-

Data Calculation:

-

Construct a calibration curve by plotting the analytical response versus known concentrations of this compound standards.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of this compound in the original undiluted supernatant, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Data Presentation

The following table provides a structured format for presenting the experimentally determined solubility data for this compound in various common organic solvents at a specified temperature.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Solubility (g/L) | Solubility (mol/L) | Method |

| Nonpolar | n-Hexane | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| Toluene | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Chloroform | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Polar Aprotic | Acetone | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| Ethyl Acetate | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Acetonitrile | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Tetrahydrofuran (THF) | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Polar Protic | Ethanol | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| Isopropanol | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Methanol | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Highly Polar | Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| Water | Data to be determined | Data to be determined | Isothermal Shake-Flask |

Conclusion

References

- 1. Beneficial Effects of Antioxidant this compound in Non-pharmacologic Treatments (Prescription Emollient Devices, PEDs) for Atopic Dermatitis and Related Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Oxidative stress as a treatment target in atopic dermatitis: The role of this compound in mild-to-moderate atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C21H36O3 | CID 9859016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US7371396B2 - Dermatological and cosmetic compositions - Google Patents [patents.google.com]

In Vitro Antioxidant Capacity of Furfuryl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl palmitate, the ester of furfuryl alcohol and palmitic acid, is a lipophilic molecule recognized for its antioxidant properties, primarily its potent ability to quench singlet oxygen. This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant capacity of this compound. While existing research predominantly highlights its efficacy in dermatological applications attributed to its antioxidant action, there is a notable absence of specific quantitative data from common in vitro antioxidant assays such as DPPH, ABTS, and FRAP in publicly available literature. This guide summarizes the known antioxidant mechanism of this compound, provides detailed standardized protocols for key antioxidant assays that could be employed for its quantitative evaluation, and utilizes visualizations to illustrate molecular pathways and experimental workflows.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including inflammatory skin conditions.[1] Antioxidants play a crucial role in mitigating oxidative damage by neutralizing free radicals. This compound has emerged as a promising antioxidant agent, particularly in topical formulations for skin disorders like atopic dermatitis.[1][2] Its lipophilic nature, due to the palmitate chain, is suggested to enhance its penetration into biological membranes.[1] The primary antioxidant activity of this compound stems from the furan (B31954) moiety, which is known to be an efficient quencher of singlet oxygen (¹O₂), a highly reactive form of oxygen.[1][3][4]

Quantitative Data on Antioxidant Capacity

A comprehensive review of scientific literature reveals a lack of specific quantitative data on the in vitro antioxidant capacity of this compound from standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). The available information is largely qualitative, focusing on its singlet oxygen quenching ability.

Table 1: Summary of Known In Vitro Antioxidant Properties of this compound

| Antioxidant Assay | Parameter | Result for this compound | Citation |

| Singlet Oxygen Quenching | Mechanism | Efficient quenching via a Diels-Alder type reaction. | [1][3] |

| Quantitative Data | Specific rate constants are not available in the reviewed literature. | - | |

| DPPH Radical Scavenging | IC₅₀ Value | Data not available in the reviewed literature. | - |

| ABTS Radical Scavenging | Trolox Equivalents | Data not available in the reviewed literature. | - |

| FRAP | Ferric Reducing Ability | Data not available in the reviewed literature. | - |

Primary Antioxidant Mechanism: Singlet Oxygen Quenching

The most well-documented antioxidant mechanism of this compound is its ability to quench singlet oxygen. Singlet oxygen is a high-energy, electronically excited state of molecular oxygen that is a potent oxidizing agent and can cause significant cellular damage. The furan ring of this compound contains a conjugated diene system that can react with singlet oxygen in a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction. This process neutralizes the reactivity of singlet oxygen, thereby preventing it from damaging biological molecules.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed, generalized protocols for common in vitro antioxidant assays that can be adapted to quantify the antioxidant capacity of this compound. Given its lipophilic nature, appropriate solvent systems (e.g., ethanol, methanol, or DMSO) are crucial for accurate measurements.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions of the stock solution to different concentrations.

-

Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the this compound solution (or standard antioxidant, e.g., Trolox) to a fixed volume of the DPPH solution. A blank containing only the solvent and the DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Protocol:

-

Reagent Preparation: Generate the ABTS•⁺ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours. Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.

-

Reaction Mixture: Add a small volume of the this compound solution (or standard, e.g., Trolox) to a fixed volume of the diluted ABTS•⁺ solution.

-

Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.

-

Reaction Mixture: Add a small volume of the this compound solution (or standard, e.g., FeSO₄ or Trolox) to a fixed volume of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is then determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

Conclusion and Future Directions

This compound is a recognized antioxidant with a well-established mechanism for quenching singlet oxygen. This property underlies its use in dermatological products aimed at mitigating oxidative stress-related skin conditions. However, a significant gap exists in the scientific literature regarding its quantitative antioxidant capacity as measured by standard in vitro assays like DPPH, ABTS, and FRAP.

For researchers, scientists, and drug development professionals, the lack of this quantitative data represents a critical area for future investigation. Performing these standardized assays would provide valuable comparative data, enabling a more comprehensive understanding of this compound's antioxidant potential relative to other known antioxidants. Such research is essential for the evidence-based development of new therapeutic and cosmetic formulations. The detailed protocols provided in this guide offer a foundation for conducting these necessary evaluations.

References

- 1. Beneficial Effects of Antioxidant this compound in Non-pharmacologic Treatments (Prescription Emollient Devices, PEDs) for Atopic Dermatitis and Related Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beneficial Effects of Antioxidant this compound in Non-pharmacologic Treatments (Prescription Emollient Devices, PEDs) for Atopic Dermatitis and Related Skin Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Experimental survey of a new topical anti-oxidant based on this compound in the treatment of child's and baby's dermatitis with eczema: results from a multicenter clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Degradation Profile of Furfuryl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, publicly available experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for furfuryl palmitate is limited. This guide provides an in-depth analysis based on the known properties of its constituent parts—the furfuryl moiety and the palmitate chain—and data from structurally analogous compounds. The proposed degradation profile and experimental protocols are intended to serve as a scientific guide for researchers.

Introduction

This compound (C21H36O3) is the ester formed from the reaction of furfuryl alcohol and palmitic acid. It is primarily recognized for its antioxidant properties, particularly its ability to quench singlet oxygen, which has led to its use in topical dermatological formulations for conditions like atopic dermatitis and other inflammatory skin disorders.[1][2][3][4][5] Understanding the thermal stability and degradation profile of this compound is crucial for its formulation, processing, and storage, especially in the context of drug development where stability under various conditions is a key parameter.

This technical guide synthesizes available data on related compounds to project the thermal behavior of this compound. It outlines potential degradation pathways and provides detailed, recommended protocols for its thermal analysis.

Physicochemical Properties and General Stability

While comprehensive experimental thermal analysis data is scarce, estimated physical properties provide a preliminary indication of the thermal stability of this compound.

| Property | Value | Source |

| Molecular Formula | C21H36O3 | [6][7] |

| Molecular Weight | 336.51 g/mol | [6][7] |

| Estimated Boiling Point | 411.38 °C @ 760 mmHg | [6] |

| Estimated Flash Point | 172.40 °C (Closed Cup) | [6] |

These estimated values suggest that this compound is a relatively stable molecule at ambient temperatures but will likely begin to degrade at elevated temperatures, as indicated by the flash point.

Inferred Thermal Degradation Profile

The thermal degradation of this compound is expected to be influenced by the stability of the ester linkage, the long-chain alkyl (palmitate) moiety, and the furan (B31954) ring of the furfuryl group.

Stability of the Palmitate Chain

The palmitate portion of the molecule is a C16 saturated fatty acid chain. Studies on the thermal degradation of long-chain fatty acids indicate that they are relatively stable. Significant degradation of saturated fatty acids like palmitic acid (C16:0) is observed at temperatures between 140°C and 160°C over extended periods, leading to the formation of shorter-chain fatty acids and alkanes.[8][9][10] The primary degradation mechanism is thought to involve cleavage of C-C bonds.

Stability of the Furfuryl Moiety

The furfuryl group is known to be susceptible to thermal and acidic conditions. Furfuryl alcohol can undergo polymerization in the presence of acids, leading to the formation of resins.[11] At elevated temperatures, the furan ring can also be involved in various reactions, including ring-opening and fragmentation.

Stability of the Ester Linkage

Ester bonds are generally stable but can undergo hydrolysis at high temperatures, especially in the presence of water, acids, or bases. In the absence of these, thermolytic cleavage of the ester bond is possible at higher temperatures.

Proposed Degradation Pathway

Based on the stability of the individual components, the thermal degradation of this compound in an inert atmosphere is likely initiated by the less stable furfuryl moiety or the ester linkage. A plausible degradation pathway could involve:

-

Initial Cleavage: The degradation may start with the cleavage of the ester bond, leading to the formation of furfuryl alcohol and palmitic acid. Alternatively, decarboxylation of the palmitate chain could occur. A study on the thermal decomposition of glycidyl (B131873) palmitate, a similar long-chain fatty acid ester, showed that it readily decomposes at high temperatures (180-200°C) to form hydrocarbons (like pentadecane (B166386) from decarboxylation), aldehydes, and carbon dioxide.[12]

-

Secondary Degradation: The initial degradation products, such as furfuryl alcohol, would likely undergo further reactions, including polymerization and fragmentation of the furan ring. The palmitic acid, if formed, would degrade into shorter-chain alkanes and acids at higher temperatures.

Proposed Experimental Protocols for Thermal Analysis

For researchers intending to perform thermal analysis on this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is crucial for determining the decomposition temperatures and overall thermal stability of this compound.

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Parameters:

| Parameter | Recommended Value | Rationale |

| Sample Mass | 5-10 mg | Ensures uniform heating and minimizes temperature gradients within the sample. |

| Crucible | Alumina or Platinum | Inert materials suitable for high-temperature analysis. |

| Atmosphere | Nitrogen (or other inert gas like Argon) | To study the intrinsic thermal stability without oxidative effects. A flow rate of 20-50 mL/min is typical. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |

| Temperature Range | 25 °C to 600 °C | This range should cover the entire degradation profile of the molecule, from baseline to complete decomposition. |

| Data to Collect | Mass vs. Temperature, Derivative of Mass vs. Temperature (DTG) | The DTG curve helps to identify the temperatures of maximum decomposition rates. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and enthalpies of phase changes.

Objective: To identify the melting point, any polymorphic transitions, and the enthalpy of fusion of this compound.

Instrumentation: A standard differential scanning calorimeter.

Experimental Parameters:

| Parameter | Recommended Value | Rationale |

| Sample Mass | 2-5 mg | A smaller sample size provides better peak resolution. |

| Crucible | Hermetically sealed aluminum pans | Prevents loss of volatile components and ensures good thermal contact. |

| Atmosphere | Nitrogen (or other inert gas) | To provide a stable and inert environment. A flow rate of 20-50 mL/min is common. |

| Heating/Cooling Rate | 10 °C/min | A standard rate for observing phase transitions. |

| Temperature Program | 1. Heat from 0 °C to a temperature below the expected decomposition (~200 °C). 2. Cool to 0 °C. 3. Reheat to ~200 °C. | The first heating scan reveals the thermal history of the sample. The cooling and second heating scans provide information on the crystallization and melting behavior of the material under controlled conditions. |

| Data to Collect | Heat Flow vs. Temperature | To identify endothermic (melting) and exothermic (crystallization) events. |

Visualizations

Experimental Workflow

The following diagram outlines the proposed workflow for the comprehensive thermal analysis of this compound.

Caption: Proposed experimental workflow for thermal analysis of this compound.

Proposed Degradation Pathway

This diagram illustrates a plausible thermal degradation pathway for this compound under inert conditions.

Caption: Proposed thermal degradation pathways for this compound.

Conclusion

The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically investigate the thermal properties of this compound. Such studies are essential for ensuring the stability and efficacy of formulations containing this active ingredient, particularly in the pharmaceutical and cosmetic industries. Experimental verification of the thermal profile is strongly recommended.

References

- 1. This compound [chemicalbook.com]

- 2. Beneficial Effects of Antioxidant this compound in Non-pharmacologic Treatments (Prescription Emollient Devices, PEDs) for Atopic Dermatitis and Related Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative stress as a treatment target in atopic dermatitis: The role of this compound in mild-to-moderate atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beneficial Effects of Antioxidant this compound in Non-pharmacologic Treatments (Prescription Emollient Devices, PEDs) for Atopic Dermatitis and Related Skin Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 95668-36-3 [thegoodscentscompany.com]

- 7. This compound [chemicalbook.com]

- 8. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. tandfonline.com [tandfonline.com]

Furfuryl Palmitate: A Technical Guide to its Efficacy as a Singlet Oxygen Quencher

For Researchers, Scientists, and Drug Development Professionals

Abstract

Singlet oxygen (¹O₂), a high-energy, electronically excited state of molecular oxygen, is a primary mediator of photodamage in biological systems, contributing to skin aging and various inflammatory skin pathologies. The effective quenching of this reactive oxygen species (ROS) is a critical strategy in dermatological research and product development. Furfuryl palmitate, the ester of furfuryl alcohol and palmitic acid, has emerged as a potent antioxidant with a notable capacity for quenching singlet oxygen.[1][2][3] This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental evaluation of this compound as a singlet oxygen quencher. It is intended to serve as a comprehensive resource for researchers and professionals in dermatology and drug development.

Introduction: The Challenge of Singlet Oxygen in Dermatology

Singlet oxygen is not a free radical, yet it is one of the most reactive ROS implicated in cellular damage.[4] It is primarily generated through photosensitization, a process where a molecule (a photosensitizer) absorbs light energy and transfers it to ground-state triplet oxygen (³O₂), elevating it to the highly reactive singlet state.[5] In the context of skin, endogenous photosensitizers like porphyrins and flavins can be activated by UV radiation, leading to ¹O₂ production.

This highly reactive ¹O₂ can then readily attack and oxidize essential biological molecules, including lipids, proteins, and nucleic acids.[4] This oxidative damage is a key driver in:

-

Photoaging: Degradation of collagen and elastin (B1584352) fibers.

-

Inflammatory Skin Disorders: Contribution to the pathogenesis of atopic dermatitis (AD), psoriasis, eczema, and various forms of contact dermatitis.[1][2][6][7]

-

Sun Erythema (Sunburn): Involvement in the inflammatory cascade following UV exposure.[1][2][3]

Given its detrimental role, the development of specific ¹O₂ quenchers is of significant therapeutic interest. This compound has been identified as a molecule with remarkable singlet oxygen-quenching properties.[1][3] Its lipophilic nature, conferred by the palmitic acid chain, enhances its penetration into biological membranes and the stratum corneum, making it particularly suitable for topical applications.[1][2][3]

Mechanism of Singlet Oxygen Quenching

Antioxidants can neutralize singlet oxygen through two primary pathways: physical quenching and chemical quenching.

-

Physical Quenching: The quencher deactivates ¹O₂ back to its ground state (³O₂) via energy transfer, without undergoing any chemical change itself.

-

Chemical Quenching: The quencher undergoes an irreversible chemical reaction with ¹O₂, forming new products.[8]

This compound's quenching activity is primarily attributed to the furan (B31954) ring of the furfuryl moiety. This ring contains a conjugated diene system, which is highly susceptible to reacting with singlet oxygen.[1] The predominant mechanism is a chemical quench via a [4+2] cycloaddition, a Diels-Alder type reaction, which sequesters the singlet oxygen.[6]

Caption: Chemical quenching of singlet oxygen by this compound.

Quantitative Efficacy of Quenching

The quenching efficiency is quantified by the total rate constant (k_T), which is the sum of the physical (k_q) and chemical (k_r) quenching rate constants.[8] Time-resolved singlet oxygen phosphorescence is a precise method for determining these constants. Studies on FFA provide a strong indication of the quenching potential of this compound.

Table 1: Singlet Oxygen Reaction Rate Constant for Furfuryl Alcohol (FFA)

| Compound | Solvent System | Rate Constant (k_rxn,FFA) | Method | Reference |

| Furfuryl Alcohol (FFA) | MilliQ Water | (1.17 ± 0.07) x 10⁸ M⁻¹s⁻¹ | Time-Resolved ¹O₂ Phosphorescence | Appiani et al., 2017[9] |

| Furfuryl Alcohol (FFA) | Aqueous Solution | 1.0 x 10⁸ M⁻¹s⁻¹ | Not Specified | Appiani et al., 2017 (as cited in another study)[10] |

For context, this rate constant is significantly higher than that of many biological molecules susceptible to singlet oxygen damage, such as the double bonds in fatty acids (k_T ≈ 1–5 × 10⁴ M⁻¹s⁻¹).[8] This indicates that furfuryl derivatives can effectively intercept and neutralize singlet oxygen before it can damage cellular components.

Experimental Protocols for Measuring Singlet Oxygen Quenching

Evaluating the ¹O₂ quenching capacity of a compound like this compound involves three key steps: generation of singlet oxygen, its detection, and measurement of its depletion in the presence of the quencher.

Singlet Oxygen Generation

A. Photosensitization: This is the most common method. A photosensitizer (e.g., Rose Bengal, Methylene Blue) is excited by light of a specific wavelength, and the energy is transferred to molecular oxygen to produce ¹O₂.[5][8] B. Chemical Generation: A chemical reaction can be used to produce ¹O₂ without light. A common system involves the reaction of sodium hypochlorite (B82951) (NaOCl) and hydrogen peroxide (H₂O₂).[11]

Singlet Oxygen Detection and Quenching Assays

Several methods, both direct and indirect, can be employed.

A. Direct Detection: Time-Resolved Near-Infrared (NIR) Phosphorescence This is the most definitive method as it directly measures the weak light emission from ¹O₂ as it decays back to its ground state at ~1270 nm.[4][12][13]

-

Principle: The lifetime of the 1270 nm phosphorescence is measured. In the presence of a quencher, this lifetime is reduced. The quenching rate constant can be determined from the concentration-dependent decrease in lifetime (Stern-Volmer analysis).

-

Protocol Outline:

-

Prepare a solution of a photosensitizer (e.g., Rose Bengal) in an appropriate solvent (often a deuterated solvent like D₂O to increase ¹O₂ lifetime).

-

Add varying concentrations of the quencher (this compound).

-

Excite the photosensitizer with a pulsed laser (e.g., 532 nm).[8]

-

Detect the resulting phosphorescence at 1270 nm using a sensitive NIR detector (e.g., a photomultiplier tube).[4]

-

Record the decay profile of the phosphorescence.

-

Plot the reciprocal of the ¹O₂ lifetime versus the quencher concentration. The slope of this plot yields the quenching rate constant.

-